molecular formula C12H13NO2 B2815039 3,5-Dimethyl-4-(phenoxymethyl)isoxazole CAS No. 303985-55-9

3,5-Dimethyl-4-(phenoxymethyl)isoxazole

Cat. No. B2815039
CAS RN: 303985-55-9
M. Wt: 203.241
InChI Key: USUHCZGGIBTHLA-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(phenoxymethyl)isoxazole is a chemical compound with the CAS Number: 303985-55-9 . It has a molecular weight of 203.24 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of isoxazoles, including this compound, often involves the use of catalysts for (3 + 2) cycloaddition reactions . Various 3-substituted and 3,5-disubstituted isoxazoles have been efficiently synthesized in good yields by the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H13NO2/c1-9-12(10(2)15-13-9)8-14-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 .

Scientific Research Applications

Tautomerism and Basicity

  • Research conducted by Boulton and Katritzky (1961) on heteroaromatic compounds with five-membered rings, including isoxazoles, provides insights into the tautomerism and basicity of these compounds. The study showed that isoxazol-5-ones, which are structurally related to 3,5-Dimethyl-4-(phenoxymethyl)isoxazole, behave as acids comparable in strength to carboxylic acids (Boulton & Katritzky, 1961).

Tautomerism in Solution

  • The preparation and tautomerism of 3,4-dimethyl-isoxazolin-5-one, investigated by Sarlo (1967), highlights the influence of different solvents on the tautomeric forms of isoxazoles, which is relevant to understanding the behavior of similar compounds in various environments (Sarlo, 1967).

Palladium-Catalyzed Cross-Coupling Reactions

  • Labadie (1994) explored the use of 3,5-Dimethyl-4-iodoisoxazole in palladium-catalyzed coupling reactions with arylboronic acids and organostannanes, demonstrating the compound's utility in organic synthesis (Labadie, 1994).

Esterification of Phenols and Alcohols

  • A study by Iranpoor, Firouzabadi, and Khalili (2010) utilized a dimethyl azoisoxazole derivative for the selective esterification of primary and secondary benzylic alcohols and phenols, showcasing the compound's potential in organic reactions (Iranpoor, Firouzabadi, & Khalili, 2010).

Synthesis of Heterocycles and Antimicrobial Activity

  • Research by Zaki, Sayed, and Elroby (2016) on isoxazolines and pyrrolo[3,4-d]isoxazole-4,6-diones demonstrated their synthesis and antimicrobial activity, indicating the significance of isoxazole derivatives in medicinal chemistry (Zaki, Sayed, & Elroby, 2016).

Cardioactivity and Molecular Structure

  • A study on 4-isoxazolyldihydropyridines related to calcium-channel blockers by McKenna et al. (1988) suggests potential applications of isoxazole derivatives in the development of cardiovascular drugs (McKenna et al., 1988).

Synthesis of Isoxazolo Azepines

  • Reddi, Rao, and Murthy (1981) investigated the synthesis of 7-(o-Hydroxyphenyl)-3,5-dimethyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepines, contributing to the knowledge of synthesizing complex heterocyclic structures (Reddi, Rao, & Murthy, 1981).

Linear and Nonlinear Optical Properties

  • A first-principles study by Irfan et al. (2016) on the optical properties of isoxazole derivatives underscores their potential applications in materials science, particularly in semiconductors and optoelectronics (Irfan et al., 2016).

Safety and Hazards

3,5-Dimethyl-4-(phenoxymethyl)isoxazole is classified as an irritant . It’s recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

3,5-dimethyl-4-(phenoxymethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-12(10(2)15-13-9)8-14-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUHCZGGIBTHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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